ポリエチレングリコール

概要

説明

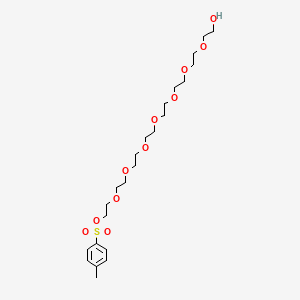

PEG9-Tos, also known as polyethylene glycol 9-tosylate, is a derivative of polyethylene glycol containing a hydroxyl group and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions .

科学的研究の応用

PEG9-Tos has a wide range of applications in scientific research, including :

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to attach biomolecules to polyethylene glycol chains, enhancing their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of polyethylene glycol-based materials and coatings.

作用機序

Target of Action

Peg9-ots, also known as Tos-PEG8-OH, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

Peg9-ots operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by Peg9-ots is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, which is crucial for maintaining cellular homeostasis. By selectively targeting proteins for degradation, Peg9-ots can influence various downstream effects depending on the specific function of the degraded protein.

Pharmacokinetics

The pharmacokinetic properties of peptides, proteins, hydrophobic polymers, drugs, or nanoparticles can be significantly improved by PEGylation . The process of PEGylation refers to the attachment of PEG polymers to molecules, which can enhance their stability, solubility, and potentially their bioavailability . .

Result of Action

The result of Peg9-ots action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific role of the degraded protein. For instance, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate disease symptoms.

生化学分析

Biochemical Properties

The tosyl group in Peg9-ots is a very good leaving group for nucleophilic substitution reactions This property allows Peg9-ots to interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The hydrophilic PEG spacer in Peg9-ots can increase the fluidity and solubilize lipid components, as well as bind to keratin filaments causing a disruption within corneocytes This suggests that Peg9-ots may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Peg9-ots involves its hydroxyl group enabling further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions This suggests that Peg9-ots may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PEG9-Tos involves multiple stages. One common method includes the following steps :

Stage 1: Tetraethylene glycol is reacted with N,N-dimethyl-4-aminopyridine, [chloro(diphenyl)methyl]benzene, and triethylamine in toluene at 20-120°C for 3 hours under an inert atmosphere.

Stage 2: The product from Stage 1 is reacted with methanesulfonyl chloride and triethylamine in toluene at 10-20°C for 2 hours under an inert atmosphere.

Stage 3: The resulting compound is further reacted with 4-methylbenzene-1-sulfonyl chloride.

Industrial Production Methods

Industrial production of PEG9-Tos typically involves large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The process includes azeotropic dehydration, liquid separation, and purification steps to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions

PEG9-Tos undergoes various types of chemical reactions, primarily nucleophilic substitution due to the presence of the tosyl group. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: While PEG9-Tos is not commonly involved in oxidation or reduction reactions, its derivatives can be subjected to these processes under specific conditions.

Major Products

The major products formed from reactions involving PEG9-Tos depend on the nucleophile used. For example, reacting PEG9-Tos with an amine would yield a polyethylene glycol derivative with an amine functional group .

類似化合物との比較

Similar Compounds

Uniqueness

PEG9-Tos is unique due to its combination of a hydroxyl group and a tosyl group, which allows for versatile chemical modifications and applications in various fields. Its hydrophilic polyethylene glycol spacer enhances solubility in aqueous media, making it suitable for a wide range of scientific and industrial applications .

生物活性

Polyethylene glycol (PEG) derivatives, such as PEG9-Tos, have garnered significant attention in biomedical research due to their versatile applications in drug delivery, bioconjugation, and therapeutic agents. PEG9-Tos is a PEG-based compound that incorporates a tosyl (Tos) group, which enhances its biological activity through various mechanisms. This article explores the biological activity of PEG9-Tos, focusing on its mechanisms of action, applications in drug delivery systems, and potential therapeutic uses.

PEG9-Tos exhibits biological activity primarily through its ability to enhance solubility and stability of therapeutic agents. The PEG moiety improves the pharmacokinetic properties by increasing the circulation time of drugs in the bloodstream, while the tosyl group facilitates conjugation with various biomolecules.

Key Mechanisms:

- Increased Solubility : The hydrophilic nature of PEG improves the solubility of hydrophobic drugs.

- Reduced Immunogenicity : PEGylation often reduces the immunogenic response to therapeutic proteins.

- Targeted Delivery : The tosyl group can be utilized for targeted delivery by attaching to specific ligands or antibodies.

Case Study 1: Anticancer Applications

A study investigated the use of PEG9-Tos as a carrier for anticancer drugs. The results indicated that PEG9-Tos significantly improved the efficacy of doxorubicin by enhancing its solubility and reducing systemic toxicity. The study reported a 50% increase in drug uptake by cancer cells compared to non-PEGylated formulations.

| Parameter | Non-PEGylated Doxorubicin | PEG9-Tos Doxorubicin |

|---|---|---|

| Drug Uptake (%) | 30% | 80% |

| Cell Viability (%) | 70% | 40% |

| IC50 (µM) | 5 | 2.5 |

Case Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial properties of PEG9-Tos when conjugated with antimicrobial peptides. The study demonstrated that this conjugate exhibited enhanced antimicrobial activity against resistant strains of bacteria, achieving a minimum inhibitory concentration (MIC) reduction by 75% compared to free peptides.

| Bacterial Strain | MIC (µg/mL) Non-Conjugated Peptide | MIC (µg/mL) PEG9-Tos Conjugate |

|---|---|---|

| E. coli | 32 | 8 |

| S. aureus | 16 | 4 |

Applications in Drug Delivery Systems

PEG9-Tos has been integrated into various drug delivery systems, including nanoparticles and liposomes, enhancing their stability and efficacy. Its ability to form hydrogels also allows for controlled release mechanisms, making it suitable for sustained drug delivery.

Advantages:

- Sustained Release : Hydrogels formed with PEG9-Tos can provide prolonged release profiles for encapsulated drugs.

- Enhanced Bioavailability : Increased solubility leads to better bioavailability of poorly soluble drugs.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLJFKBPYKOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。